cis-2-Bromocyclohexanol

Organic Synthesis Epoxidation Stereochemistry

cis-2-Bromocyclohexanol (CAS 16536-57-5), also known as (1S,2R)-2-bromocyclohexan-1-ol, is a vicinal halohydrin of the cyclohexane series, distinguished by the syn relationship of its hydroxyl and bromine substituents on adjacent carbons. This stereochemical arrangement is in contrast to its trans-isomer.

Molecular Formula C6H11BrO
Molecular Weight 179.05 g/mol
CAS No. 16536-57-5
Cat. No. B101969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-2-Bromocyclohexanol
CAS16536-57-5
SynonymsBromocyclohexanol, Cis-2-
Molecular FormulaC6H11BrO
Molecular Weight179.05 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)O)Br
InChIInChI=1S/C6H11BrO/c7-5-3-1-2-4-6(5)8/h5-6,8H,1-4H2/t5-,6+/m1/s1
InChIKeyAAMCLCZHZXKWRV-RITPCOANSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-2-Bromocyclohexanol (CAS 16536-57-5) for Stereocontrolled Synthesis and Mechanistic Studies: A Definitive Procurement Guide


cis-2-Bromocyclohexanol (CAS 16536-57-5), also known as (1S,2R)-2-bromocyclohexan-1-ol, is a vicinal halohydrin of the cyclohexane series, distinguished by the syn relationship of its hydroxyl and bromine substituents on adjacent carbons [1]. This stereochemical arrangement is in contrast to its trans-isomer . The compound is a chiral molecule with a molecular formula of C6H11BrO and a molecular weight of 179.055 g/mol [1]. Its primary utility lies not as a final product, but as a stereochemically defined building block in organic synthesis .

Stereochemical-control study fit: Single diastereomer with defined cis (syn) bromine/hydroxyl geometry for predictable reactivity.
Synthetic building block: Vicinal halohydrin designed for mechanistic investigations and stereospecific transformations, not as an end product.
Conformational analysis probe: Experimentally quantified solution conformation supports calibration of computational models.
Conformer distribution data are reported; verify against latest solvent-specific measurements.

The Critical Risk of Generic Substitution: Why cis-2-Bromocyclohexanol Cannot Be Replaced by its Trans Isomer


The selection of cis-2-bromocyclohexanol over its trans isomer or other analogs is not a matter of simple preference but a requirement for achieving predictable and specific chemical outcomes [1]. The relative stereochemistry of the bromine and hydroxyl groups on the cyclohexane ring fundamentally dictates the compound's conformational preferences and, consequently, its reactivity in key transformations [2]. Attempting to substitute the cis isomer with the trans isomer can lead to complete reaction failure or the formation of a different product, as their distinct spatial arrangements enable or preclude specific mechanistic pathways [3].

Attribute
cis-2-Bromocyclohexanol
Bromine/hydroxyl syn; gauche orientation prevents anti-periplanar geometry.
trans-2-Bromocyclohexanol
Anti relationship; readily adopts the geometry required for epoxide formation.
Epoxide formation risk
Base-induced cyclization is not observed; synthetic path remains orthogonal.
Quantitative epoxide formation under identical basic conditions may shift downstream strategy.
Halogenation outcome
Reaction with PBr₃ yields dibromide without monobromide byproduct; selectivity profile may not transfer to trans.
Significant monobromide formation complicates purification; product distribution may require review.

Quantitative Evidence for cis-2-Bromocyclohexanol (CAS 16536-57-5) in Stereoselective Synthesis and Mechanistic Studies


Inability to Form Epoxides: A Fundamental Difference from trans-2-Bromocyclohexanol

cis-2-Bromocyclohexanol does not readily undergo intramolecular nucleophilic substitution to form an epoxide upon treatment with a base. This is in direct contrast to its trans isomer, which quantitatively forms 1,2-epoxycyclohexane under the same conditions [1][2]. This difference stems from the stereochemical arrangement: the cis isomer's substituents are gauche, preventing the required anti-periplanar geometry for backside attack [1].

Epoxide formation under base
Head-to-head
cis: No reaction
trans: Forms 1,2-epoxycyclohexane
Reaction pathway is stereochemically gated; geometry mismatch precludes cyclization.
Condition: base (e.g. NaOH). Source: cross-study comparison.
Organic Synthesis Epoxidation Stereochemistry

Conformational Preference: cis-2-Bromocyclohexanol Favors an Equatorial Hydroxyl and Axial Bromine Arrangement

Low-temperature (193 K) NMR experiments in CD2Cl2, acetone-d6, and methanol-d4 demonstrate that cis-2-bromocyclohexanol predominantly (60-70%) adopts the conformation with the hydroxyl group equatorial and the bromine atom axial (ea) [1][2]. This experimental finding is consistent regardless of solvent, providing a predictable 3D structure that is distinct from the trans isomer.

Conformer population (ea)
Reported
60–70% at 193 K
Predominant equatorial-OH/axial-Br conformer supports conformational analysis study fit.
Measured by low-temp NMR in CD₂Cl₂, acetone-d₆, methanol-d₄.
Conformational Analysis NMR Spectroscopy Computational Chemistry

Divergent Reactivity with Phosphorus Tribromide: A Definitive Monobromide vs. Dibromide Outcome

In a direct comparative study, the reaction of cis- and trans-2-bromocyclohexanol with phosphorus tribromide (PBr3) at room temperature yielded completely different product mixtures. The trans isomer produced a significant quantity of monobromide (bromocyclohexane) alongside the expected trans-1,2-dibromocyclohexane. In stark contrast, under identical conditions, the cis isomer produced zero detectable monobromide, yielding only the dibromide product [1].

Monobromide yield (PBr₃)
Head-to-head
cis: 0%
trans: 35.5% (48 h)
Clean dibromide formation avoids monobromide separation; supports chemoselectivity study context.
PBr₃, sealed vessel, rt. Reported in peer-reviewed communication.
Halogenation Reaction Mechanisms Synthetic Methodology

Reaction with HBr: Stereoconvergent Outcome Differentiates Mechanistic Pathways

When reacted with HBr, both cis- and trans-2-bromocyclohexanol are reported to yield exclusively the trans-1,2-dibromocyclohexane product [1]. This stereoconvergent outcome indicates that while both isomers lead to the same final product, they do so via distinct carbocation intermediates, the generation and stabilization of which are governed by their different initial stereochemistries. The cis isomer must undergo a more complex stereochemical inversion during the reaction.

HBr stereoconvergent outcome
Reported
Both isomers → trans-1,2-dibromocyclohexane exclusively
Mechanistically distinct carbocation pathways; cis isomer enables inversion study context.
Stereochemical inversion reported; source: educational reference, verify with primary data.
Stereoselective Synthesis Reaction Mechanisms Carbocation Chemistry

Optimal Research and Industrial Application Scenarios for cis-2-Bromocyclohexanol (CAS 16536-57-5)


As a Precursor for Stereospecific cis-1,2-Dibromocyclohexane Synthesis

The exclusive formation of the dibromide, without any monobromide byproduct, when reacting cis-2-bromocyclohexanol with PBr3 makes it the ideal starting material for preparing stereochemically pure cis-1,2-dibromocyclohexane [1]. This clean conversion eliminates the need for complex purification, which is crucial for applications requiring high-purity intermediates, such as in the synthesis of specialized ligands or advanced materials.

As a Mechanistic Probe for Stereochemical Inversion Studies

The reaction of cis-2-bromocyclohexanol with HBr, which proceeds via a carbocation intermediate and results in a product with inverted stereochemistry (trans-1,2-dibromocyclohexane), positions this compound as a classic substrate for investigating stereoelectronic effects and neighboring group participation in cyclohexane systems [2].

As a Model Compound for Conformational Analysis and Computational Chemistry

The well-defined and experimentally quantified conformational preference of cis-2-bromocyclohexanol (60-70% ea conformer at 193 K) serves as a benchmark for calibrating and validating computational models, particularly those aimed at predicting the behavior of substituted cyclohexanes in solution [3][4]. Its data can be used to refine force fields and solvation models.

As a Non-Epoxidizable Substrate for Protecting Group Strategies

The inability of cis-2-bromocyclohexanol to undergo base-induced epoxide formation provides a unique opportunity to perform base-mediated reactions on other parts of a complex molecule without risking unwanted cyclization at the halohydrin site [5][6]. This orthogonal reactivity is valuable in multi-step synthesis for protecting group strategies.

Application
Selection Property
Validation Focus
Stereospecific cis-1,2-dibromocyclohexane synthesis
Stereochemical-control context
Dibromide formation pathway review
Carbocation stereochemical inversion studies
Enantiomer-attribution review
Mechanistic pathway interpretation
Conformational analysis and computational calibration
Conformer population dataset
NMR/model benchmarking review
Base-stable halohydrin for orthogonal protecting group strategies
Non-epoxidizable substrate
Reactivity cross-check under basic conditions

Technical Documentation Hub

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36 linked technical documents
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